2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester
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Overview
Description
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a hexafluoropropoxy group attached to a benzoic acid methyl ester moiety, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester typically involves the reaction of benzoic acid methyl ester with hexafluoropropanol under acidic conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexafluoropropoxy group can be substituted with other functional groups under appropriate conditions, using reagents like sodium hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives .
Scientific Research Applications
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hexafluoropropoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester stands out due to its unique hexafluoropropoxy group, which imparts distinct chemical and physical properties. Similar compounds include:
Methyl 3,4-dihydroxybenzoate: Lacks the fluorinated group, resulting in different reactivity and applications.
Methyl 4-hydroxybenzoate: Another ester derivative of benzoic acid, but without the hexafluoropropoxy group, leading to different biological activities.
Properties
IUPAC Name |
methyl 2-(1,1,2,3,3,3-hexafluoropropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-19-8(18)6-4-2-3-5-7(6)20-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQGZQSKIFZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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